benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

Lipophilicity Membrane permeability Synthetic intermediate selection

Medicinal chemists targeting kinases, Gαq proteins, or TRPC5 channels require a C-2 protected tetrahydroimidazo[1,2-a]pyrazine synthon compatible with acid-labile (Boc) and base-labile (Fmoc) protecting groups. The benzyl ester (CAS 1983346-66-2) enables neutral hydrogenolytic deprotection (H₂, Pd/C) fully orthogonal to common protecting-group strategies. • Purity: 98% (multiple independent suppliers) • LogP 1.34, TPSA 56.15 Ų - predictable physicochemical profile • Stable at room temperature for shipping; store sealed, dry at 2-8°C • Ideal for convergent synthesis: unveil the free acid only at the final step

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
Cat. No. B12341530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2
InChIKeyZUHIPFOHBHDVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate – Compound Identity and Scaffold Context for Research Procurement


Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1983346-66-2; molecular formula C₁₄H₁₅N₃O₂; molecular weight 257.29) is a heterocyclic building block featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core esterified at the 2-position with a benzyl alcohol . The compound is commercially available at purities of 95–98% and is stored sealed under dry conditions at 2–8 °C . The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been validated across multiple biological targets including Gαq proteins (exemplified by BIM-46174), Aurora kinases, TRPC5 channels, P2X7 receptors, CDK9, and as antifungal agents against Sporothrix species [1][2][3][4][5]. The benzyl ester specifically serves as a protected carboxylic acid synthon, enabling selective downstream functionalisation via hydrogenolytic deprotection.

Why Simple Ester Interchange Fails for Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate – The Orthogonal Deprotection Imperative


Within the tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate series, the nature of the ester moiety dictates the deprotection chemistry and, consequently, the synthetic route feasibility. The benzyl ester (target compound; LogP 1.34, TPSA 56.15 Ų) is uniquely cleavable under neutral hydrogenolysis conditions (H₂, Pd/C) that are orthogonal to acid- or base-labile protecting groups present elsewhere in complex synthetic sequences . In contrast, the methyl ester analog (MW 181.2; boiling point 388.7 °C at 760 mmHg) and the ethyl ester analog (MW 268.14 as dihydrochloride salt) require strongly acidic or basic hydrolysis for deprotection, conditions that may be incompatible with sensitive functionality such as Boc protecting groups, acetals, or epimerisable stereocenters . The free carboxylic acid (MW 167.17; LogP −2.81) presents solubility and purification challenges due to its zwitterionic character and high polarity, making it less suitable for many coupling reactions without prior activation . The benzyl ester therefore occupies a distinct niche: it provides a masked carboxylic acid handle that remains stable under diverse reaction conditions yet can be unveiled selectively and quantitatively when the synthetic sequence demands it. This orthogonal deprotection capability is the single most important differentiator driving procurement of the benzyl ester over other 2-carboxylate variants .

Product-Specific Quantitative Evidence Guide: Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate vs. Closest Ester Analogs


Lipophilicity-Driven Synthetic and Permeability Differentiation: Benzyl Ester vs. Free Carboxylic Acid and Methyl Ester

The benzyl ester (target compound, CAS 1983346-66-2) exhibits a calculated LogP of 1.34, representing a 4.15 log unit increase in lipophilicity relative to the free carboxylic acid analog (CAS 885281-33-4; LogP −2.81) and a substantial increase over the methyl ester (which is more polar due to its smaller alkyl chain and higher aqueous solubility) . This increased lipophilicity is significant for both synthetic chemistry (improved solubility in organic solvents such as dichloromethane, THF, and toluene) and for any application where passive membrane permeability is a consideration . The topological polar surface area (TPSA) of the benzyl ester is 56.15 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to the free acid which has a TPSA of approximately 75 Ų (estimated), 2 hydrogen bond donors, and 4 hydrogen bond acceptors .

Lipophilicity Membrane permeability Synthetic intermediate selection

Commercial Purity Benchmarking: Benzyl Ester vs. Methyl Ester and Ethyl Ester (Dihydrochloride Salt)

The benzyl ester is commercially offered at 95% purity (AKSci) and 98% purity (ChemScene, Leyan, Fluorochem) from multiple independent suppliers, providing procurement flexibility . In comparison, the methyl ester (CAS 91476-81-2) is listed at 95%+ purity from a more limited set of suppliers, and the ethyl ester dihydrochloride salt (CAS 623564-18-1) is available at 97% purity from Fisher Scientific . The availability of the benzyl ester at a confirmed 98% purity level across multiple vendors reduces single-supplier dependency risk and supports consistent batch-to-batch reproducibility in multi-step synthetic campaigns.

Chemical purity Quality control Procurement specification

Scaffold Biological Precedent: Tetrahydroimidazo[1,2-a]pyrazine Core Activity Across Diverse Therapeutic Targets

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold (the core structure of the benzyl ester) has demonstrated quantitative biological activity across multiple validated targets. The Gαq inhibitor BIM-46174 (based on this scaffold) preferentially silences Gαq proteins with cellular activity confirmed in a second messenger-based fluorescence assay measuring intracellular myo-inositol 1-phosphate [1]. In Aurora kinase inhibition, imidazo[1,2-a]pyrazine-based compounds showed potent activity against Aurora A/B with selectivity over off-target kinases, and X-ray crystal structures (PDB 3NRM) confirmed the binding mode [2][3]. A recent 2024 study identified pyridazinone derivatives bearing the tetrahydroimidazo[1,2-a]pyrazine scaffold as potent TRPC5 inhibitors, with lead compound 12 exhibiting activity comparable to the clinical candidate GFB-887, high selectivity over TRPC3/6/7 and hERG channels, and oral efficacy in a DOCA-salt rat hypertension model at 10 mg/kg BID [4]. Antifungal evaluation of tetrahydroimidazo[1,2-a]pyrazine hybrids against Sporothrix species demonstrated activity dependent on imidazopyrazine ring substitution, with synergistic interactions with itraconazole and low cytotoxicity against mouse fibroblast cells [5]. CDK9 inhibition was reported for imidazo[1,2-a]pyrazine derivatives with IC₅₀ values as low as 0.16 µM and anti-proliferative activity against MCF7, HCT116, and K562 cell lines (average IC₅₀ 6.66 µM) [6]. While the benzyl ester itself is a protected synthetic intermediate and has not been directly assayed in these systems, the scaffold's biological versatility is a key procurement rationale: the benzyl ester serves as a strategic entry point for generating diverse libraries of bioactive tetrahydroimidazo[1,2-a]pyrazine derivatives.

Gαq inhibition Aurora kinase TRPC5 Antifungal CDK9

Storage and Handling Differentiation: Benzyl Ester Stability Profile vs. Methyl and Ethyl Ester Analogs

The benzyl ester (target compound) is recommended for storage sealed under dry conditions at 2–8 °C and can be shipped at room temperature in continental US, suggesting adequate short-term ambient stability . The methyl ester analog (CAS 91476-81-2) is also stored at 2–8 °C but has a reported boiling point of 388.7 °C at 760 mmHg, indicating lower volatility compared to the benzyl ester (whose boiling point is not reported but is expected to be higher due to greater molecular weight) . The ethyl ester is commercially supplied exclusively as the dihydrochloride salt (CAS 623564-18-1; MW 268.14), which introduces additional handling considerations: the salt form is hygroscopic and may require desiccated storage, and the presence of two equivalents of HCl may interfere with base-sensitive downstream reactions unless a free-basing step is introduced . The benzyl ester, as the neutral free base, avoids this complication.

Storage stability Shipping conditions Laboratory handling

Best Research and Industrial Application Scenarios for Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate


Multi-Step Medicinal Chemistry Library Synthesis Requiring Orthogonal Carboxylic Acid Protection

In medicinal chemistry campaigns targeting kinases (Aurora, CDK9), Gαq proteins, or TRPC5 channels, the benzyl ester serves as an ideal C-2 protected synthon for the tetrahydroimidazo[1,2-a]pyrazine core [1][2][3]. Its hydrogenolytic deprotection (H₂, Pd/C) is fully orthogonal to acid-labile Boc and base-labile Fmoc protecting groups commonly employed at the N-7 position, enabling convergent synthetic strategies where the carboxylic acid is unveiled only at the final step. This is particularly valuable when the target molecule contains epimerisable centres or acid-sensitive heterocycles that would be compromised under the strongly acidic or basic conditions required to hydrolyse methyl or ethyl esters .

Generation of Diverse Amide and Ester Libraries via Late-Stage Functionalisation

Following hydrogenolytic deprotection of the benzyl ester to the free carboxylic acid, the resulting 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can be activated (e.g., HATU, EDCI/HOBt) and coupled with diverse amine or alcohol nucleophiles to generate amide or ester libraries. This strategy has been validated in the Aurora kinase inhibitor programme, where amide substituents at the 2-position were critical for modulating kinase selectivity and off-target profiles [1]. The benzyl ester's neutral form simplifies reagent stoichiometry compared to salt forms of the free acid .

Antifungal and Anti-Infective Scaffold Development Targeting Sporothrix and Coronaviruses

Published studies have demonstrated that tetrahydroimidazo[1,2-a]pyrazine derivatives bearing various substituents on the imidazopyrazine ring exhibit antifungal activity against itraconazole-resistant Sporothrix species, with synergistic interactions observed in checkerboard assays [4]. Additionally, imidazo[1,2-a]pyrazine derivatives have shown antiviral activity against human coronavirus 229E (IC₅₀ = 56.96 µM for the most potent analog) [5]. The benzyl ester provides a versatile starting point for generating focused libraries exploring C-2 and N-7 substitution patterns to optimise antifungal or antiviral potency.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

For process chemistry groups evaluating scalable routes to tetrahydroimidazo[1,2-a]pyrazine-based drug candidates, the benzyl ester offers practical advantages: room-temperature shipping stability, availability at 98% purity from multiple independent vendors, and a well-precedented hydrogenolysis deprotection step that is amenable to flow chemistry implementation . The absence of salt counterions simplifies mass balance calculations during scale-up, and the benzyl alcohol by-product from deprotection is readily removed by aqueous workup or evaporation.

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